molecular formula C25H24FNO3 B6545741 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 946275-89-4

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B6545741
CAS No.: 946275-89-4
M. Wt: 405.5 g/mol
InChI Key: IQAKDHXUISRNEW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety linked via an oxymethylene bridge to the benzamide core. The N-substituent is a 3-fluoro-4-methylphenyl group, which introduces steric bulk and electronic effects due to the fluorine atom and methyl group. Benzamides are widely studied for their pharmacological and agrochemical applications, particularly as enzyme inhibitors or receptor modulators due to their ability to mimic natural substrates . The dihydrobenzofuran component may enhance metabolic stability and lipophilicity, influencing bioavailability .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3/c1-16-7-12-20(13-21(16)26)27-24(28)18-10-8-17(9-11-18)15-29-22-6-4-5-19-14-25(2,3)30-23(19)22/h4-13H,14-15H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKDHXUISRNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide typically involves several steps:

  • Formation of the Benzofuran Moiety: : The benzofuran ring system is often constructed through cyclization reactions, such as the dehydration of 2-hydroxy-phenylethanone derivatives.

  • Functional Group Introduction:

  • Amide Bond Formation: : The final step involves coupling the benzofuran derivative with 3-fluoro-4-methylphenylamine using a suitable coupling reagent, like carbodiimide, to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely employ high-throughput synthesis techniques, optimizing each reaction step for yield and purity. Continuous flow chemistry and catalytic processes can be utilized to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, particularly on the benzofuran and benzamide moieties.

  • Reduction: : The nitro group (if present) or other reducible functionalities may be reduced under hydrogenation conditions.

  • Substitution: : The aromatic rings are subject to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen (H₂) gas.

  • Substitution: : Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Amino derivatives if nitro groups are present.

  • Substitution: : Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

This compound is of significant interest due to its diverse applications in various fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying enzymatic processes involving benzofuran and benzamide functionalities.

  • Medicine: : Investigated for its pharmacological properties, potentially acting as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory effects.

  • Industry: : Utilized in the formulation of specialized materials, including polymers and coatings.

Mechanism of Action

The specific mechanism of action for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide depends on its application:

  • Molecular Targets: : It may interact with enzymes or receptors, altering their activity.

  • Pathways Involved: : It can modulate signaling pathways, potentially influencing cellular processes such as apoptosis, inflammation, or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

The target compound’s benzamide core is structurally analogous to several agrochemical and pharmaceutical agents. Key comparisons include:

Compound Name Substituents on Benzamide Core Key Functional Groups Application/Activity Reference
Target Compound 4-[(Dihydrobenzofuran)oxymethyl], N-(3-F-4-MePh) Dihydrobenzofuran, fluoro, methyl Not specified (structural analysis)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(Trifluoromethyl), N-(3-isopropoxy)phenyl Trifluoromethyl, isopropoxy Fungicide (inhibits succinate dehydrogenase)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-(Ethoxymethoxy), N-(2,3-dichlorophenyl) Ethoxymethoxy, dichloro Herbicide (cellulose biosynthesis inhibitor)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide N-(Dihydrothienylidene), 4-F Dihydrothienylidene, fluoro Structural/electronic studies

Key Observations :

  • Heterocyclic Moieties : The dihydrobenzofuran group in the target compound may confer greater rigidity and oxidation resistance compared to dihydrothienylidene () or flexible ethoxymethoxy chains () .
Spectroscopic and Structural Comparisons
  • IR Spectroscopy :

    • The target compound’s benzamide carbonyl stretch is expected near 1660–1680 cm⁻¹, consistent with other benzamides (e.g., hydrazinecarbothioamides in showed C=O at 1663–1682 cm⁻¹) .
    • Absence of S–H stretching (~2500–2600 cm⁻¹) confirms the lack of thiol tautomerization, similar to triazole-thiones in .
  • NMR Analysis :

    • The 3-fluoro-4-methylphenyl group would show distinct ¹⁹F NMR shifts (likely −110 to −120 ppm for meta-fluoro) and ¹H NMR signals for methyl (~2.3 ppm, singlet) .
    • Dihydrobenzofuran protons (e.g., CH₂ and CH₃ groups) would resonate near 1.3–1.5 ppm (dimethyl) and 3.8–4.2 ppm (oxymethylene), comparable to dihydrothienylidene protons in .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(3-fluoro-4-methylphenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H28FNO3
  • Molecular Weight : 385.48 g/mol

The compound features a benzamide moiety connected to a benzofuran derivative, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : Similar compounds have been shown to inhibit phosphodiesterase enzymes, particularly PDE4, which plays a significant role in inflammatory processes and cognitive functions. Inhibition of PDE4 has been linked to reduced inflammation and improved memory consolidation .
  • Antitumor Activity : The benzofuran structure is associated with antitumor properties. Compounds with similar structures have demonstrated selective cytotoxic effects against various cancer cell lines without adversely affecting normal cells .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways involved in inflammation, such as TNF-α and IL-6 signaling pathways .

Biological Activity Data

A summary of biological activities reported in the literature is presented in the following table:

Activity Effect Reference
PDE4 InhibitionIC50 = 50 nM
Antitumor ActivitySelective against MDA-MB-231
Anti-inflammatoryInhibition of TNF-α release
Cognitive EnhancementImproved memory in animal models

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on PDE4 Inhibitors : A study demonstrated that derivatives similar to this compound showed significant inhibition of PDE4D with IC50 values in the nanomolar range. These compounds also displayed anti-inflammatory effects in vivo by reducing eosinophilia and airway hyperactivity in animal models .
  • Antitumor Efficacy : Another research highlighted the selective cytotoxicity of benzofuran derivatives against breast cancer cell lines (MDA-MB-231), indicating potential for development as anticancer agents .
  • Cognitive Enhancement Trials : Animal studies indicated that certain benzofuran derivatives improved cognitive functions by enhancing synaptic plasticity and memory consolidation processes .

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